

# The Role of MRS1845 in Store-Operated Calcium Entry: A Technical Guide

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## Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

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## Introduction

Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium ( $\text{Ca}^{2+}$ ) signaling in a wide variety of cell types. This process is initiated by the depletion of  $\text{Ca}^{2+}$  from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER  $\text{Ca}^{2+}$  levels, STIM1 undergoes conformational changes and oligomerization, leading to its translocation to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the  $\text{Ca}^{2+}$  release-activated  $\text{Ca}^{2+}$  (CRAC) channel, resulting in a sustained influx of extracellular  $\text{Ca}^{2+}$  into the cell. This influx is critical for a diverse array of cellular functions, including gene expression, cell proliferation, and immune responses.

Given the central role of SOCE in cellular physiology, its dysregulation has been implicated in numerous pathologies, making the components of the SOCE machinery, particularly the Orai1 channel, attractive targets for therapeutic intervention. **MRS1845** has emerged as a small molecule inhibitor of SOCE. This technical guide provides an in-depth overview of the role of **MRS1845** in SOCE, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.

# MRS1845: A Dihydropyridine-Based Inhibitor of Store-Operated Calcium Entry

**MRS1845**, a derivative of the dihydropyridine (DHP) class of compounds, has been identified as an inhibitor of SOCE. While DHPs are classically known as L-type voltage-gated  $\text{Ca}^{2+}$  channel blockers, **MRS1845** exhibits inhibitory activity against store-operated  $\text{Ca}^{2+}$  channels.[1]

## Quantitative Data on MRS1845 Inhibition

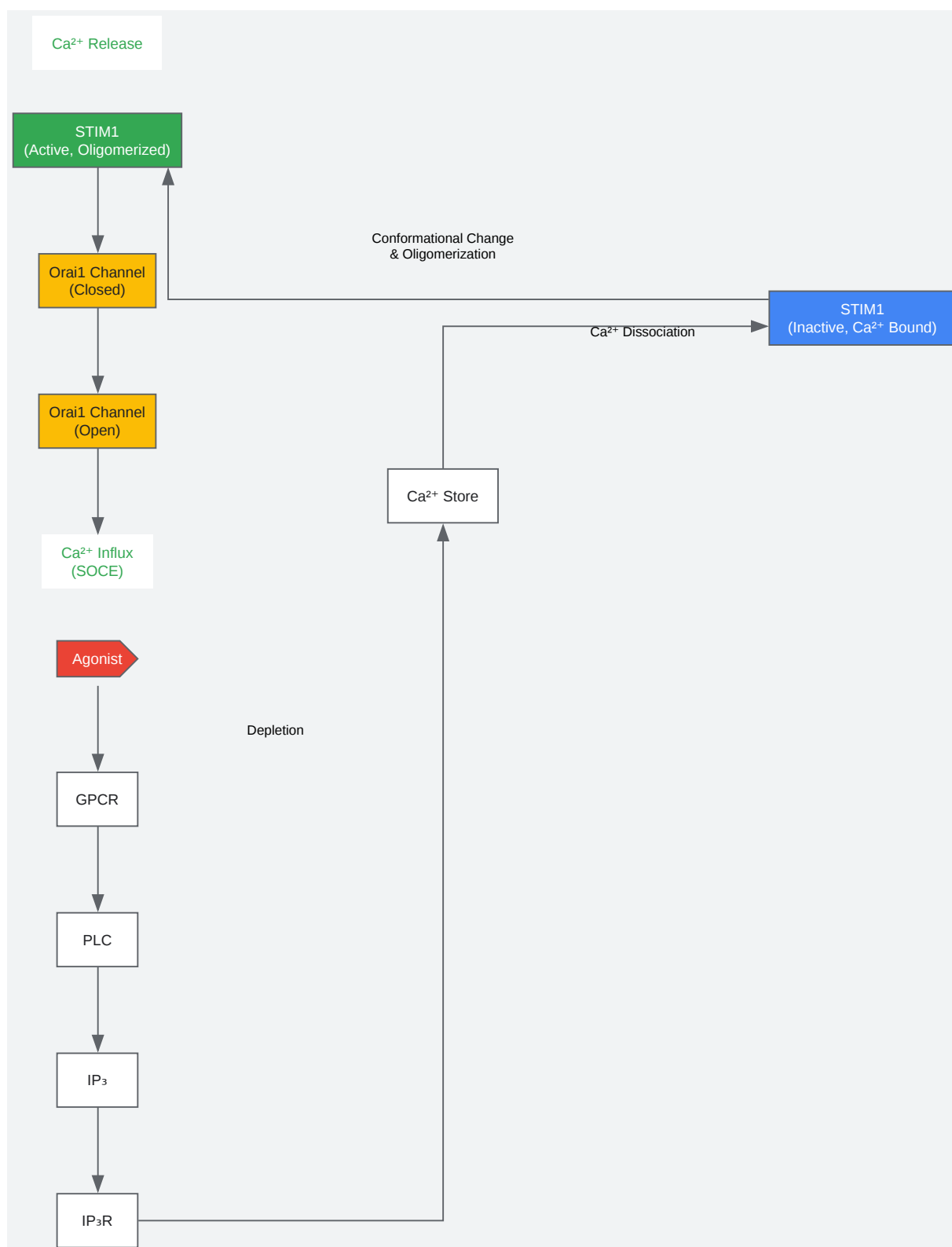
The inhibitory potency of **MRS1845** on SOCE has been characterized in different cell lines, with some variability in the reported efficacy. Its activity against L-type  $\text{Ca}^{2+}$  channels has also been quantified, providing insight into its selectivity profile.

Cell Line	Method	Parameter	Value	Reference
HL-60	Calcium imaging	$\text{IC}_{50}$	1.7 $\mu\text{M}$	[1]
HEK293	Calcium add-back assay	% inhibition at 50 $\mu\text{M}$	~50%	
-	L-type $\text{Ca}^{2+}$ channel inhibition	$\text{IC}_{50}$	2.1 $\mu\text{M}$	[1]

Note: The potency of **MRS1845** in HEK293 cells appears to be lower than in HL-60 cells, and solubility issues have been reported at higher concentrations.[1] Further studies are required to establish a comprehensive profile of its activity across a wider range of cell types and against different Orai isoforms.

## Signaling Pathway of Store-Operated Calcium Entry

The canonical SOCE pathway involves a series of well-orchestrated molecular events, from the detection of ER  $\text{Ca}^{2+}$  depletion to the influx of extracellular  $\text{Ca}^{2+}$ .

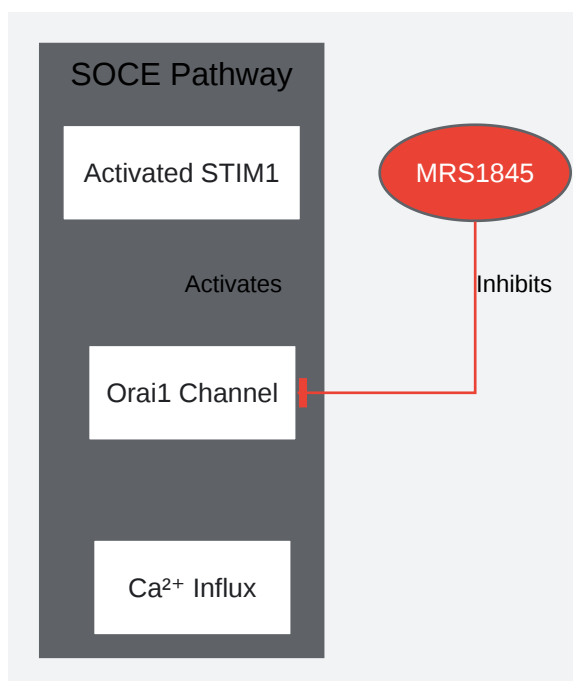


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Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

## Mechanism of Action of MRS1845

**MRS1845** is classified as an Orai1 inhibitor.[2] While the precise binding site and the detailed molecular mechanism of inhibition are still under investigation, it is understood to act directly on the Orai1 channel to block  $\text{Ca}^{2+}$  influx. The effect of **MRS1845** on the upstream events of SOCE, such as STIM1 oligomerization and puncta formation, has not been extensively characterized.



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Caption: Proposed mechanism of action of **MRS1845** on the Orai1 channel.

## Experimental Protocols

The investigation of **MRS1845**'s role in SOCE employs several key experimental techniques. Below are detailed methodologies for two of the most common assays.

### Calcium Imaging Using Fura-2 AM

This protocol is widely used to measure changes in intracellular  $\text{Ca}^{2+}$  concentration ( $[\text{Ca}^{2+}]_i$ ) in response to store depletion and SOCE inhibition.

Materials:

- Cells of interest (e.g., HL-60, HEK293)
- Culture medium
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline solution (HBSS) with and without  $\text{Ca}^{2+}$
- Thapsigargin (or another SERCA inhibitor)
- **MRS1845**
- Fluorescence imaging system with dual-wavelength excitation (340/380 nm) and emission at ~510 nm

Procedure:

- Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
- Dye Loading:
  - Prepare a Fura-2 AM loading solution (e.g., 2-5  $\mu\text{M}$  Fura-2 AM and 0.02% Pluronic F-127 in HBSS).
  - Wash the cells once with HBSS.
  - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
  - Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
- Calcium Measurement (Calcium Add-back Protocol):
  - Mount the dish/coverslip on the fluorescence imaging system.

- Perfuse the cells with  $\text{Ca}^{2+}$ -free HBSS to establish a baseline fluorescence ratio (F340/F380).
- Add thapsigargin (e.g., 1-2  $\mu\text{M}$ ) in  $\text{Ca}^{2+}$ -free HBSS to deplete ER  $\text{Ca}^{2+}$  stores, which will cause a transient increase in  $[\text{Ca}^{2+}]_i$ .
- Once the  $[\text{Ca}^{2+}]_i$  returns to baseline, perfuse the cells with HBSS containing  $\text{Ca}^{2+}$  (e.g., 1-2 mM). The subsequent rise in  $[\text{Ca}^{2+}]_i$  represents SOCE.
- To test the effect of **MRS1845**, pre-incubate the cells with the desired concentration of **MRS1845** for a specified time before the re-addition of extracellular  $\text{Ca}^{2+}$ .
- Data Analysis:
  - The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm is calculated over time.
  - The SOCE response is typically quantified as the peak increase in the F340/F380 ratio or the area under the curve after the re-addition of  $\text{Ca}^{2+}$ .
  - The inhibitory effect of **MRS1845** is calculated as the percentage reduction in the SOCE response compared to the vehicle control.

## Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the  $\text{Ca}^{2+}$  release-activated  $\text{Ca}^{2+}$  current ( $I_{\text{crac}}$ ) through Orai1 channels.

Materials:

- Cells expressing Orai1 and STIM1
- Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- External solution (e.g., containing in mM: 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2  $\text{MgCl}_2$ , 10  $\text{CaCl}_2$ , 10 HEPES, 5 glucose; pH 7.2)

- Internal solution (e.g., containing in mM: 120 Cs-glutamate, 3 MgCl<sub>2</sub>, 20 BAPTA or 10 EGTA, 10 HEPES; pH 7.2) to passively deplete ER stores.

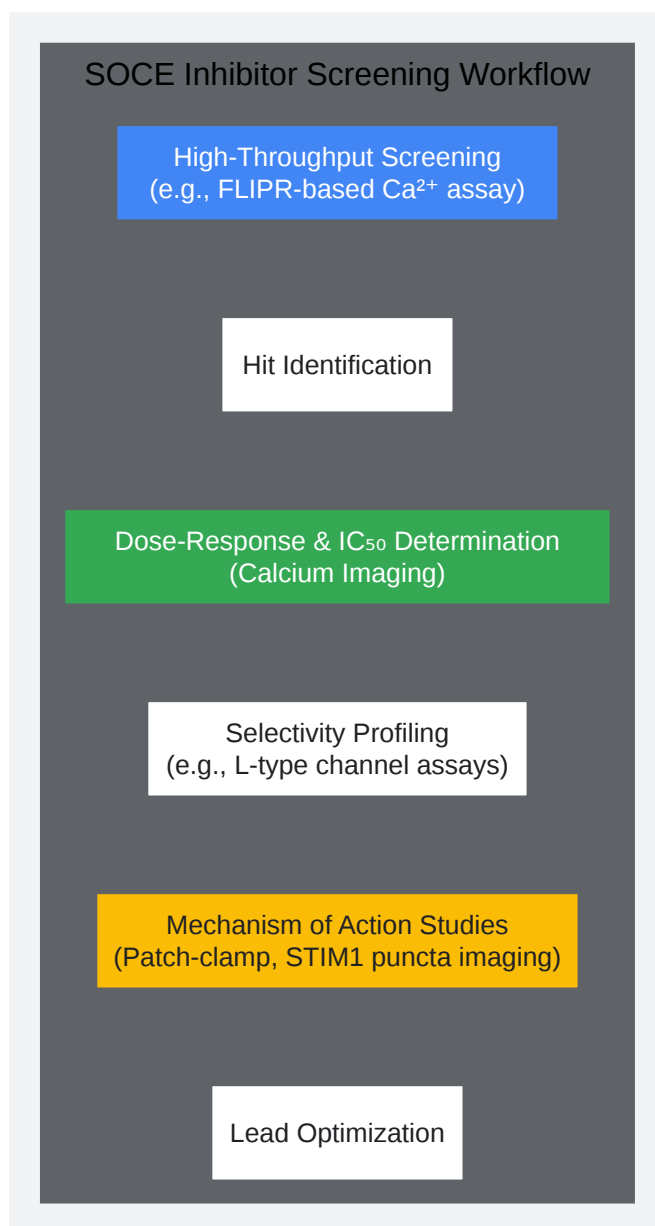
- **MRS1845**

Procedure:

- Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
- Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
- Recording:
  - Establish a whole-cell patch-clamp configuration on a selected cell.
  - Hold the membrane potential at 0 mV.
  - Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to monitor the development of I<sub>crac</sub> as the ER stores are depleted by the chelator in the pipette.
  - Once a stable I<sub>crac</sub> is established, perfuse the cell with the external solution containing **MRS1845** at the desired concentration.
  - Record the inhibition of I<sub>crac</sub> over time.
- Data Analysis:
  - The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured to quantify I<sub>crac</sub>.
  - The percentage of inhibition by **MRS1845** is calculated by comparing the current amplitude before and after drug application.

## Experimental Workflow for Screening SOCE Inhibitors

A typical workflow for identifying and characterizing SOCE inhibitors like **MRS1845** involves a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.



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Caption: A generalized workflow for the discovery and characterization of SOCE inhibitors.

## Conclusion and Future Directions



**MRS1845** represents a valuable tool compound for studying the physiological and pathological roles of store-operated calcium entry. Its dihydropyridine scaffold provides a unique chemical starting point for the development of more potent and selective Orai1 inhibitors. However, several key areas require further investigation to fully elucidate its therapeutic potential.

- **Selectivity Profiling:** A comprehensive analysis of **MRS1845**'s activity against all three Orai isoforms (Orai1, Orai2, and Orai3) is crucial to understand its selectivity and potential off-target effects within the Orai family.
- **Mechanism of Inhibition:** High-resolution structural studies, such as cryo-electron microscopy, could reveal the precise binding site of **MRS1845** on the Orai1 channel, providing invaluable insights for structure-based drug design.
- **Effect on STIM1 Dynamics:** Investigating the impact of **MRS1845** on STIM1 oligomerization and its translocation to ER-PM junctions will clarify whether its mechanism is solely at the level of the Orai1 channel or if it also affects upstream signaling events.
- **In Vivo Efficacy:** Preclinical studies in animal models of diseases where SOCE is dysregulated are necessary to evaluate the therapeutic efficacy and safety profile of **MRS1845** and its analogs.

In conclusion, while **MRS1845** has shown promise as a SOCE inhibitor, further in-depth characterization is warranted to fully understand its mechanism of action and to guide the development of next-generation SOCE modulators with improved pharmacological properties for the treatment of a wide range of human diseases.

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